4H-Furo[3,2-B]pyrrole 4H-Furo[3,2-B]pyrrole
Brand Name: Vulcanchem
CAS No.: 250-91-9
VCID: VC3953303
InChI: InChI=1S/C6H5NO/c1-3-7-5-2-4-8-6(1)5/h1-4,7H
SMILES: C1=CNC2=C1OC=C2
Molecular Formula: C6H5NO
Molecular Weight: 107.11 g/mol

4H-Furo[3,2-B]pyrrole

CAS No.: 250-91-9

Cat. No.: VC3953303

Molecular Formula: C6H5NO

Molecular Weight: 107.11 g/mol

* For research use only. Not for human or veterinary use.

4H-Furo[3,2-B]pyrrole - 250-91-9

Specification

CAS No. 250-91-9
Molecular Formula C6H5NO
Molecular Weight 107.11 g/mol
IUPAC Name 4H-furo[3,2-b]pyrrole
Standard InChI InChI=1S/C6H5NO/c1-3-7-5-2-4-8-6(1)5/h1-4,7H
Standard InChI Key PLJIVNLEQUBQTH-UHFFFAOYSA-N
SMILES C1=CNC2=C1OC=C2
Canonical SMILES C1=CNC2=C1OC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

4H-Furo[3,2-B]pyrrole consists of a five-membered furan ring fused to a pyrrole ring, with the numbering system defined by IUPAC nomenclature (Figure 1). The fusion occurs at the 3,2-b positions, resulting in a planar bicyclic system with alternating oxygen and nitrogen heteroatoms . The compound’s aromaticity arises from the conjugated π-electron system across both rings, which influences its electronic properties and reactivity.

Table 1: Molecular Data for 4H-Furo[3,2-B]pyrrole

PropertyValue
Molecular formulaC6H5NO\text{C}_6\text{H}_5\text{NO}
Molecular weight107.11 g/mol
CAS Registry Number250-91-9
SMILESO1C=CC2=C1N=CC=C2

Spectroscopic Features

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for protons in the fused ring system. For example, the H-3 proton of the pyrrole ring resonates as a singlet at 6.06 ppm, while the H-6 proton of the furan ring appears at 6.74 ppm . Infrared (IR) spectra show characteristic absorption bands for the NH group (3373–3190 cm1^{-1}) and carbonyl groups (1630–1640 cm1^{-1}) in derivatives .

Synthetic Methodologies

Traditional Synthesis Routes

The synthesis of 4H-furo[3,2-B]pyrrole derivatives often begins with carboxylate precursors. For instance, 2-triphenylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylate (1d) is synthesized in 89% yield via reaction of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate (1a) with triphenylmethyl chloride in dimethylformamide (DMF) using sodium hydride as a base (Scheme 1) . This method leverages the nucleophilicity of the pyrrole nitrogen to facilitate tritylation, despite steric hindrance from adjacent substituents.

Scheme 1: Synthesis of 2-Trityl-4H-furo[3,2-b]pyrrole-5-carboxylate

1a+TrClNaH, DMF1d(Yield: 89%)\text{1a} + \text{TrCl} \xrightarrow{\text{NaH, DMF}} \text{1d} \quad (\text{Yield: 89\%})

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate cyclization reactions. For example, carbohydrazide derivatives undergo cyclization in acetic acid under microwave conditions to form pyrazine or acetamide derivatives . This approach reduces reaction times from hours to minutes while maintaining high yields (60–85%) .

Chemical Reactivity and Functionalization

Decarboxylation and Formylation

Hydrolysis of furo[3,2-b]pyrrole-5-carboxylates (e.g., 1a–1d) with trifluoroacetic acid (TFA) yields carboxylic acids (5a–5c), which undergo one-pot decarboxylation and formylation with triethyl orthoformate to produce 5-carbaldehydes (6a–6b) . The aldehydes exhibit distinct 1H^1\text{H} NMR signals for the formyl group at 9.70–9.90 ppm .

Hydrazide Formation and Complexation

Reaction of carboxylates with hydrazine hydrate yields carbohydrazides, which form copper(II) complexes with enhanced stability. These complexes, characterized by UV-Vis and ESR spectroscopy, show potential as catalysts or bioactive agents .

CompoundE. coli MIC (mM)M. luteus MIC (mM)
5c0.16<0.10
8c2.561.92
Ampicillin3.202.40

Structure-Activity Relationships (SAR)

Substituents at the C-2 and C-5 positions critically influence bioactivity. Electron-withdrawing groups (e.g., carboxylic acids) enhance binding affinity to bacterial targets, while bulky substituents like triphenylmethyl reduce steric accessibility .

Industrial and Research Applications

Medicinal Chemistry

The scaffold’s versatility enables the development of antimicrobial, anticancer, and anti-inflammatory agents. Derivatives such as 2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid are under investigation for enzyme inhibition mechanisms.

Material Science

Functionalized derivatives serve as ligands in coordination chemistry, forming metal complexes with applications in catalysis and materials synthesis .

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